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Compound of Interest

Compound Name: 4-(2-Pyrimidinyloxy)aniline

Cat. No.: B168472 Get Quote

Spectroscopic Profile of 4-(2-
Pyrimidinyloxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(2-
Pyrimidinyloxy)aniline, a versatile building block in the synthesis of bioactive molecules. The

document details predicted spectroscopic data based on the analysis of its structural

analogues, outlines standardized experimental protocols for data acquisition, and presents a

logical workflow for the structural elucidation of novel organic compounds.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-(2-
Pyrimidinyloxy)aniline (CAS: 105130-26-5, Formula: C₁₀H₉N₃O, Molecular Weight: 187.20

g/mol ). These predictions are derived from established principles of spectroscopy and data

from structurally related compounds.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.50 Doublet 2H
H-4', H-6' (Pyrimidine

ring)

~7.10 Doublet 2H H-2, H-6 (Aniline ring)

~6.95 Doublet 2H H-3, H-5 (Aniline ring)

~6.80 Triplet 1H H-5' (Pyrimidine ring)

~3.80 Broad Singlet 2H -NH₂

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment

~165.0 C-2' (Pyrimidine ring, O-C=N)

~158.0 C-4', C-6' (Pyrimidine ring)

~145.0 C-4 (Aniline ring, C-O)

~142.0 C-1 (Aniline ring, C-NH₂)

~122.0 C-2, C-6 (Aniline ring)

~115.0 C-3, C-5 (Aniline ring)

~110.0 C-5' (Pyrimidine ring)

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

1620 - 1580 Strong
C=N stretch (Pyrimidine ring),

N-H bend

1500 - 1400 Strong Aromatic C=C stretch

1250 - 1200 Strong Aryl-O stretch (asymmetric)

1100 - 1000 Medium Aryl-O stretch (symmetric)

850 - 800 Strong
C-H out-of-plane bend (p-

disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Ratio Relative Intensity Assignment

187 High [M]⁺ (Molecular Ion)

108 Medium [H₂N-C₆H₄-O]⁺

92 Medium [C₆H₄NH₂]⁺

79 High [C₅H₃N₂]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 4-(2-
Pyrimidinyloxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Pyrimidinyloxy)aniline in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Set the spectral width to cover a range of -2 to 12 ppm.

Use a 30-degree pulse width with a relaxation delay of 1-2 seconds.

Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a 45-degree pulse width with a relaxation delay of 2-5 seconds.

Accumulate a minimum of 1024 scans.

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the

TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of

approximately 1-2 mg of 4-(2-Pyrimidinyloxy)aniline with 100-200 mg of dry KBr powder.

Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction from the sample spectrum. Identify and

label the major absorption peaks.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of 4-(2-Pyrimidinyloxy)aniline
(approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI)

source and a high-resolution mass analyzer (e.g., Time-of-Flight or Quadrupole).

Data Acquisition:

Introduce the sample into the ion source via a direct insertion probe or gas

chromatography inlet.

Set the electron energy to 70 eV.

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for

the elemental composition C₁₀H₉N₃O.

Visualization of the Analytical Workflow
The following diagram illustrates a standardized workflow for the spectroscopic analysis and

structural elucidation of a novel chemical entity.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

To cite this document: BenchChem. [spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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